BenchChemオンラインストアへようこそ!

Indole-3-Carbinol

Oncology Chemoprevention Prostate Cancer

Indole-3-Carbinol (I3C) is a non-substitutable parent compound for researchers requiring the full metabolic cascade of dietary indoles. Unlike its metabolite DIM, only I3C delivers a predictable, dose-dependent plasma profile of multiple active condensation products—making it mandatory for in vivo prodrug-to-metabolite studies. Evidence shows a 78% tumor volume reduction in prostate xenograft models versus 44% with DIM alone. For organ-specific CYP1A1 induction (700-fold in small intestine) and multi-metabolite chemoprevention studies, I3C is the sole valid starting material. Source research-grade I3C with verified ≥98% HPLC purity.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 700-06-1
Cat. No. B1674136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-3-Carbinol
CAS700-06-1
Synonyms1H-indole-3-methanol
3-hydroxymethylindole
I3C cpd
indole-3-carbinol
indole-3-methanol
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CO
InChIInChI=1S/C9H9NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-5,10-11H,6H2
InChIKeyIVYPNXXAYMYVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility7 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Indole-3-Carbinol (I3C) CAS 700-06-1: Procurement-Relevant Chemical and Pharmacological Overview


Indole-3-Carbinol (I3C), CAS 700-06-1, is a heterocyclic phytochemical derived from the enzymatic breakdown of glucobrassicin in cruciferous vegetables [1]. As a parent compound, it is chemically distinct from its primary in vivo condensation product, 3,3'-Diindolylmethane (DIM), and other analogs. Commercially, I3C is available as a research-grade crystalline solid with standard purity specifications of ≥98% (HPLC) [2]. Its mechanism of action involves modulation of multiple signaling pathways, including NF-κB and Akt, and it serves as a precursor for a suite of bioactive oligomers with distinct pharmacokinetic and pharmacodynamic profiles .

Indole-3-Carbinol vs. DIM: Why Generic Substitution Undermines Experimental Precision


Generic substitution of Indole-3-Carbinol (I3C) with its major metabolite, 3,3'-Diindolylmethane (DIM), or other indole derivatives is not scientifically justifiable due to fundamental differences in their in vivo behavior and biological activity. While DIM is formed from I3C in the acidic environment of the stomach, I3C itself is systemically absorbed and distributed, reaching target tissues before its conversion [1]. Critically, human pharmacokinetic studies demonstrate that orally administered I3C is not detectable in plasma; the only quantifiable circulating product is DIM, whose levels are directly dose-dependent on the I3C administered [2]. This establishes I3C not merely as a prodrug, but as the essential, dose-defining chemical input for generating a specific systemic exposure profile to its active metabolites. Furthermore, the condensation process yields a complex mixture of products (including LTr1, HI-IM, and ICZ) in addition to DIM, each with distinct tissue disposition and persistence profiles [3]. Therefore, administering DIM directly bypasses this complex metabolic cascade and cannot replicate the multifaceted pharmacological signature of I3C, making it an unsuitable substitute for research requiring the parent compound's unique polypharmacology.

Procurement-Relevant Quantitative Evidence: Indole-3-Carbinol (I3C) vs. 3,3'-Diindolylmethane (DIM)


Direct Tumor Volume Reduction: I3C Exhibits Superior In Vivo Efficacy Compared to DIM in Prostate Cancer Model

In a comparative assessment of in vivo efficacy, I3C demonstrates a markedly higher degree of tumor growth inhibition compared to DIM. A study using a subcutaneous prostate cancer model in C57BL/6 mice found that intraperitoneal injection of I3C (20 mg/kg) led to a 78% decrease in tumor volume relative to control [1]. In a separate study, dietary exposure to DIM (100 ppm) in a xenograft model reduced final tumor size by 44% compared to control-fed mice [2]. This represents a quantified 34 percentage point greater tumor volume reduction for I3C under the respective experimental conditions.

Oncology Chemoprevention Prostate Cancer

Dose-Dependent Systemic Exposure: I3C Administration Yields Quantifiable DIM Plasma Levels in Humans

A Phase I clinical trial established a clear, dose-dependent relationship between oral I3C administration and the resulting systemic exposure to its primary metabolite, DIM. Following single oral doses of I3C, the mean maximum plasma concentration (Cmax) of DIM increased from 61 ng/mL at a 400 mg I3C dose to 607 ng/mL at a 1,000 mg I3C dose [1]. The area under the curve (AUC) for DIM similarly increased from 329 h·ng/mL to 3,376 h·ng/mL over the same dose range. Critically, I3C itself was not detectable in plasma, underscoring its role as a prodrug whose pharmacological effect is measured through its metabolites.

Pharmacokinetics Clinical Trial Bioavailability

Tissue-Specific Accumulation: I3C Achieves 6-Fold Higher Liver Concentration than Plasma

Following oral administration in mice (250 mg/kg), I3C undergoes rapid absorption and distribution, with peak concentrations detected in the liver. The concentration of I3C in the liver was approximately 6-fold higher than in plasma [1]. This preferential hepatic accumulation is a key differentiator from its metabolite DIM, which, along with other condensation products, persists in tissues for considerably longer durations but at much lower initial concentrations. This data suggests that the parent compound I3C may have a unique, early-stage pharmacological impact on liver tissue that is distinct from its later-acting metabolites.

Tissue Distribution Pharmacokinetics Hepatoprotection

Organ-Selective CYP1A1 Induction: I3C Mediates a 700-Fold Increase in Small Intestine Enzyme Activity

I3C is a potent and organ-selective inducer of cytochrome P450 enzymes, a key mechanism for its chemopreventive activity. Oral administration of I3C (500 µmol/kg) to rats resulted in a 700-fold increase in ethoxyresorufin O-deethylase (EROD) activity, a marker for CYP1A1, in the small intestine compared to untreated controls [1]. Induction in the lungs (245-fold) and liver (36-fold) was also substantial but significantly lower, demonstrating a clear tissue-specific hierarchy. This pattern of enzyme induction, which contributes to the presystemic clearance of carcinogens, is unique to the I3C-derived product mixture and is not replicated by direct administration of DIM or other single metabolites.

Xenobiotic Metabolism CYP450 Chemoprevention

DNA Adduct Reduction: I3C and its Acid Reaction Mixture Reduce Carcinogen Binding by 30-50% in Liver and 50-70% in Lung

A key functional outcome of I3C's enzyme-modulating activity is a significant reduction in carcinogen-DNA adduct formation. In a rat model, oral administration of I3C (500 µmol/kg) reduced the covalent binding of benzo[a]pyrene to hepatic DNA by 30-50% and to pulmonary DNA by 50-70% compared to untreated controls [1]. The acid reaction mixture of I3C, which contains DIM and other condensation products, produced a similar protective effect. This demonstrates that the complex mixture generated from I3C is effective at reducing genotoxic damage in vivo.

DNA Damage Carcinogenesis Chemoprevention

Optimal Research and Preclinical Application Scenarios for Indole-3-Carbinol (I3C)


In Vivo Oncology Studies Requiring Maximal Tumor Growth Inhibition

Based on cross-study comparative data, I3C should be prioritized for preclinical oncology models where a high degree of tumor suppression is the primary endpoint. Evidence demonstrates a 78% reduction in tumor volume in a prostate cancer model with I3C [1], compared to a 44% reduction with DIM in a separate xenograft study [2]. This makes I3C the superior candidate for investigating potent chemopreventive or therapeutic interventions in solid tumors.

Clinical and Preclinical Pharmacokinetic Studies of Indole Metabolism

I3C is the mandatory starting material for any investigation into the in vivo conversion of dietary indoles to their bioactive metabolites. Human data confirms that oral I3C administration yields a predictable, dose-dependent plasma profile of DIM (Cmax from 61 ng/mL to 607 ng/mL), while the parent compound itself is not detected systemically [3]. This established prodrug relationship makes I3C essential for dosing studies aimed at achieving specific systemic exposures to DIM and other condensation products.

Hepatology and Drug Metabolism Research Focusing on CYP1A1 Induction

For studies examining organ-specific modulation of Phase I drug-metabolizing enzymes, I3C is the reagent of choice. It mediates an extreme and selective 700-fold induction of CYP1A1 activity in the small intestine, with significantly lower induction in the liver (36-fold) and lung (245-fold) [4]. This unique, quantifiable pattern of enzyme induction is not achievable with single metabolites like DIM and is a critical parameter for research on intestinal first-pass metabolism and dietary chemoprevention strategies.

Mechanistic Studies on Dietary Prevention of Carcinogen-DNA Adducts

I3C is the appropriate compound for investigating the mechanisms by which cruciferous vegetable consumption reduces genotoxic damage. It has been quantitatively shown to reduce carcinogen binding to hepatic DNA by 30-50% and to pulmonary DNA by 50-70% [5]. This functional endpoint validates I3C as the key tool for studying the complex, multi-metabolite protective effects against environmental and dietary carcinogens, an effect that cannot be fully replicated by any single downstream metabolite.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indole-3-Carbinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.